molecular formula C20H16N6O2 B11605206 2-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11605206
M. Wt: 372.4 g/mol
InChI Key: WBJYHRMRJWTYFO-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which combines pyrazole, triazole, and pyrimidine rings. It has shown potential as a therapeutic agent due to its ability to inhibit certain enzymes and its cytotoxic activity against various cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with phenyl isocyanate under reflux conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions are carefully controlled to minimize by-products and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its combination of three different heterocyclic rings, which enhances its binding affinity and specificity towards CDK2. This structural uniqueness contributes to its superior cytotoxic activity compared to similar compounds .

Properties

Molecular Formula

C20H16N6O2

Molecular Weight

372.4 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H16N6O2/c1-27-16-9-8-13(10-17(16)28-2)18-23-20-15-11-22-26(14-6-4-3-5-7-14)19(15)21-12-25(20)24-18/h3-12H,1-2H3

InChI Key

WBJYHRMRJWTYFO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5)OC

Origin of Product

United States

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